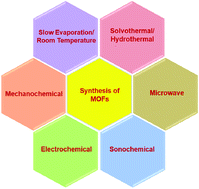Performance of metal–organic frameworks in the electrochemical sensing of environmental pollutants
Journal of Materials Chemistry A Pub Date: 2021-02-26 DOI: 10.1039/D0TA08344E
Abstract
Environmental pollution has been a known threat to our world due to the rapid urbanization, changing lifestyle of people, and modern industrialization. Therefore, there is an urgent need to develop novel sensing approaches having promising performance with high reliability and sensitivity for the precise monitoring of various pollutants. Metal–organic frameworks (MOFs) have been intensively investigated by many researchers as electrode modifiers for electrochemical sensing due to their excellent properties and efficiency. Diverse MOF-based electrochemical sensing systems are applied for environmental analysis for the sensitive, rapid and cost-effective determination of various analytes because of their unique structures, and properties, including the tunable pore size, high surface area, high catalytic activity, and high density of active sites. The aim of this review article is to evaluate the application of MOFs in the electrochemical sensing of environmental pollutants including heavy metal ions, pesticides, phenolic compounds, nitroaromatic compounds, antibiotics, nitrite, and hydrazine. Current limitations and future directions for the application of MOF-based electrochemical sensors for the detection of environmental pollutants are discussed.


Recommended Literature
- [1] Probing the phase transition of aqueous solutions of linear low molecular weight poly(N-isopropylacrylamide) by dielectric spectroscopy
- [2] Agarose–guar gum assisted synthesis of processable polyaniline composite: morphology and electro-responsive characteristics†
- [3] Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units†
- [4] p/n-Polarity of thiophene oligomers in photovoltaic cells: role of molecular vs. supramolecular properties†
- [5] Formation mechanism of ZnS impurities and their effect on photoelectrochemical properties on a Cu2ZnSnS4 photocathode†
- [6] Inside front cover
- [7] High sensitivity of a carbon nanowall-based sensor for detection of organic vapours
- [8] Low-temperature selective catalytic reduction of NOx with NH3 over a manganese and cerium oxide/graphene composite prepared by a hydrothermal method
- [9] Differentiating intramolecular spodium bonds from coordination bonds in two polynuclear zinc(ii) Schiff base complexes†
- [10] A lithiophilic carbon scroll as a Li metal host with low tortuosity design and “Dead Li” self-cleaning capability†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 157701-72-9
-
CAS no.: 1596-13-0
-
CAS no.: 169555-93-5









